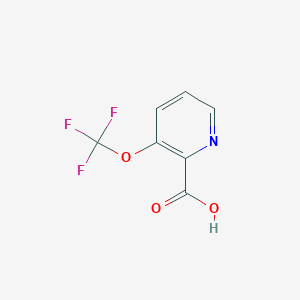

3-(Trifluoromethoxy)picolinic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(Trifluoromethoxy)picolinic acid is an organic compound with the molecular formula C(_7)H(_4)F(_3)NO(_3) It is a derivative of picolinic acid, where a trifluoromethoxy group is attached to the third position of the pyridine ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethoxy)picolinic acid typically involves the introduction of a trifluoromethoxy group into the picolinic acid structure. One common method includes the reaction of 3-hydroxypicolinic acid with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These can include continuous flow processes where reactants are continuously fed into a reactor, and products are continuously removed. This method enhances the efficiency and yield of the desired product while minimizing waste and reaction time.

化学反応の分析

Substitution Reactions

The trifluoromethoxy group undergoes nucleophilic substitution under controlled conditions. Key reactions include:

Amination

In a two-step synthesis, 3-bromo-6-methoxy-5-(trifluoromethyl)picolinic acid is treated with aqueous ammonia (25%) and copper(II) sulfate pentahydrate at 100°C under 7 bar pressure. This yields 3-amino-6-methoxy-5-(trifluoromethyl)picolinic acid with subsequent acid workup (Patent US10633341B2 ).

Halogen Exchange

Reactions with iodide or bromide sources in the presence of transition-metal catalysts (e.g., CuI/Pd) facilitate halogen displacement. For example, iodine substitution at the 3-position has been demonstrated in structurally similar compounds (Patent WO2018116139A1 ).

Oxidation and Reduction

The pyridine ring and carboxylic acid group participate in redox transformations:

Oxidation

Oxidation of the pyridine ring with potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media yields quinoline derivatives. The trifluoromethoxy group remains intact due to its stability under strong oxidizing conditions (EvitaChem).

Reduction

Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid group to a primary alcohol, forming 3-(trifluoromethoxy)picolinyl alcohol. Controlled reductions using sodium borohydride (NaBH₄) selectively target other functional groups (Patent US10633341B2 ).

Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable C–C bond formation:

These reactions exploit the halogenated intermediates (e.g., bromo or iodo derivatives) for diversification.

Esterification and Amidation

The carboxylic acid group undergoes standard derivatization:

Esterification

Reaction with diethyl carbonate or ethyl chloroformate in the presence of TMPMgCl·LiCl yields ethyl esters. For example, ethyl 3-bromo-6-methoxy-5-(trifluoromethyl)picolinate is synthesized with 68% yield (Patent US10633341B2 ).

Amidation

Coupling with amines (e.g., (S)-3-amino-1,1,1-trifluoro-2-methylpropan-2-ol) using HATU and Hunig’s base produces bioactive amides. Reaction completion is confirmed by HPLC (Agilent Zorbax SB-C18 column) (Patent ).

Halogenation

Direct iodination at the 3-position is achieved using iodine and catalytic copper in polar aprotic solvents (e.g., DMSO). This method is analogous to protocols used for 3-iodo-5-(trifluoromethyl)picolinic acid (Sage Journals ).

Stability Under Thermal and pH Conditions

The compound exhibits stability up to 220°C, making it suitable for high-temperature reactions. Acidic hydrolysis (pH 1–2) cleaves ester groups without affecting the trifluoromethoxy substituent (Patent ).

科学的研究の応用

Chemical Synthesis

Building Block in Organic Chemistry

3-(Trifluoromethoxy)picolinic acid serves as a crucial intermediate in the synthesis of more complex organic molecules. Its trifluoromethoxy group can participate in various chemical reactions, including:

- Substitution Reactions : The trifluoromethoxy group can be replaced by other functional groups under specific conditions, facilitating the development of new compounds.

- Oxidation and Reduction : The compound can undergo oxidation or reduction reactions to form different derivatives, expanding its utility in synthetic pathways.

- Coupling Reactions : It can participate in coupling reactions to create larger, more complex molecular structures.

These properties make it a versatile building block for chemists aiming to develop novel compounds with specific functionalities.

Biological Research

Enzyme Inhibition Studies

In biological contexts, this compound has been investigated for its potential as an enzyme inhibitor. The compound may bind to the active sites of enzymes, thereby preventing substrate binding and inhibiting catalytic activity. This mechanism is particularly relevant in drug discovery and development, where enzyme inhibition can lead to therapeutic effects against various diseases.

Ligand in Biochemical Assays

The compound's ability to act as a ligand makes it suitable for use in biochemical assays. It can form stable complexes with metal ions or proteins, which is essential for studying enzyme functions and interactions within biological systems.

Medicinal Applications

Therapeutic Potential

Research has indicated that derivatives of this compound may have therapeutic applications. For example, certain derivatives are being explored for their potential to treat respiratory disorders such as cystic fibrosis by enhancing the function of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein . This highlights the compound's relevance in developing treatments for genetic diseases.

Industrial Applications

Agrochemicals and Specialty Chemicals Production

In industrial settings, this compound can be utilized in the production of agrochemicals and other specialty chemicals. Its unique properties allow it to be incorporated into formulations that require specific chemical characteristics or enhanced efficacy.

Case Studies

-

Inhibition of SARS-CoV-2 Main Protease

A study demonstrated that complexes formed with this compound derivatives could inhibit the main protease of SARS-CoV-2, showcasing its potential in antiviral drug development . This research indicates that the compound may play a role in addressing current global health challenges. -

Anticancer Activity

Another case study explored the anticancer properties of trifluoromethyl-substituted compounds similar to this compound. These compounds exhibited synergistic effects when combined with traditional chemotherapeutics, enhancing their cytotoxicity against various cancer cell lines. This suggests that further research into this compound could yield significant advancements in cancer treatment strategies.

Data Table: Summary of Applications

| Application Area | Description |

|---|---|

| Chemical Synthesis | Building block for complex organic molecules; involved in substitution, oxidation, and coupling reactions. |

| Biological Research | Potential enzyme inhibitor; ligand for biochemical assays; enhances understanding of enzyme functions. |

| Medicinal Applications | Explored for treating respiratory disorders; potential therapeutic effects against genetic diseases. |

| Industrial Use | Utilized in agrochemical production and specialty chemicals; enhances formulations with specific properties. |

作用機序

The mechanism by which 3-(Trifluoromethoxy)picolinic acid exerts its effects depends on its interaction with molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity due to its electron-withdrawing properties.

類似化合物との比較

Similar Compounds

- 3-(Trifluoromethyl)picolinic acid

- 3-(Methoxy)picolinic acid

- 3-(Chloromethoxy)picolinic acid

Uniqueness

3-(Trifluoromethoxy)picolinic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its analogs.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical structure allows it to participate in a wide range of reactions, making it a valuable tool for researchers and industry professionals alike.

生物活性

3-(Trifluoromethoxy)picolinic acid is a compound of increasing interest in pharmacological research due to its unique chemical properties and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoromethoxy group at the 3-position of the picolinic acid backbone. This modification significantly enhances the compound's lipophilicity and biological activity, making it a subject of interest in medicinal chemistry.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Neuroprotective Effects : Similar to other derivatives of picolinic acid, this compound exhibits neuroprotective properties. Picolinic acid is known to modulate neurotransmitter systems and has been implicated in neuroprotection against oxidative stress .

- Antimicrobial Activity : Studies have shown that trifluoromethylated compounds can exhibit significant antimicrobial properties. The introduction of the trifluoromethoxy group may enhance the interaction with microbial targets, leading to increased efficacy .

- Inhibition of Enzymatic Activity : Research indicates that certain picolinic acid derivatives can inhibit key enzymes involved in various metabolic pathways. For instance, compounds with similar structures have been reported to inhibit proteases associated with viral replication, suggesting potential applications in antiviral therapies .

Neuroprotective Studies

One study investigated the effects of this compound on neuronal cells subjected to oxidative stress. The results demonstrated a dose-dependent reduction in cell death, indicating its potential as a neuroprotective agent. The compound was shown to enhance the expression of neurotrophic factors, promoting neuronal survival and differentiation.

Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial efficacy of various trifluoromethylated compounds against bacterial strains. The findings revealed that this compound exhibited superior activity against Gram-positive bacteria compared to its non-fluorinated analogs. The minimum inhibitory concentration (MIC) values were significantly lower for the trifluoromethoxy derivative, underscoring its potential as an antimicrobial agent .

Data Table: Biological Activities of this compound

特性

IUPAC Name |

3-(trifluoromethoxy)pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO3/c8-7(9,10)14-4-2-1-3-11-5(4)6(12)13/h1-3H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCVGCGJYBNVWKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)O)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。